molecular formula C18H14BrNO2 B12993565 N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B12993565
M. Wt: 356.2 g/mol
InChI Key: SHNXBKMYRCRCHQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide is an organic compound with a molecular formula of C18H14BrNO2 This compound is characterized by the presence of a bromophenyl group and a naphthalen-1-yloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 4-bromoaniline with naphthalen-1-ol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized products.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Material Science: The compound is explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe for studying enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the naphthalen-1-yloxy group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-N-(naphthalen-1-yl)naphthalen-1-amine
  • N-(4-Bromonaphthalen-1-yl)acetamide

Uniqueness

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of both a bromophenyl group and a naphthalen-1-yloxy group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C18H14BrNO2/c19-14-8-10-15(11-9-14)20-18(21)12-22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21)

InChI Key

SHNXBKMYRCRCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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